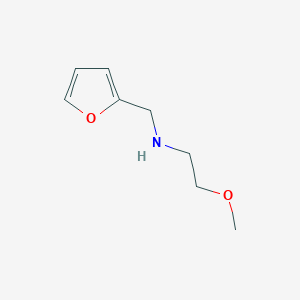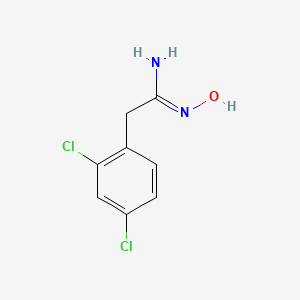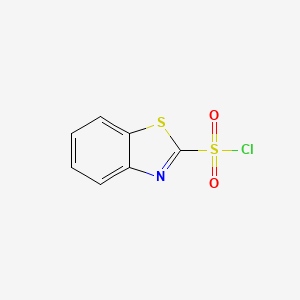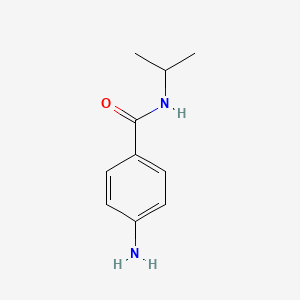
3-(4-methylphenyl)benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group attached to a chlorine atom. This compound is often used as a building block in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)benzenesulfonyl chloride can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: This method uses phosphorus oxychloride to react with the salts of benzenesulfonic acid.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or sodium benzenesulfonate.
Sulfuryl Chloride Method: This involves the reaction of sulfuryl chloride with benzene in the presence of anhydrous aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)benzenesulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with nucleophiles such as ammonia, amines, and alcohols to form sulfonamides and sulfonate esters.
Hydrolysis: It reacts with water to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonamide using reducing agents.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, alcohols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Methylphenyl)benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Organic Synthesis: Serves as a reagent for introducing the sulfonyl group into organic molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Research: Employed in the modification of biomolecules for studying their function and interactions.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, respectively. The compound’s reactivity is due to the presence of the electron-withdrawing sulfonyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar structure but lacks the methyl group on the phenyl ring.
4-Methylbenzenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group directly attached to the methyl-substituted phenyl ring.
Chlorosulfonic Acid: Contains a sulfonyl chloride group but is more reactive due to the presence of an additional chlorine atom.
Uniqueness
3-(4-Methylphenyl)benzenesulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the phenyl ring. This combination of functional groups imparts specific reactivity and properties, making it useful in various synthetic applications .
Properties
IUPAC Name |
3-(4-methylphenyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKVRFGHDJJJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403926 |
Source


|
| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-93-6 |
Source


|
| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)








